3-((2-fluorobenzyl)thio)-2-methyl-1H-indole

Description

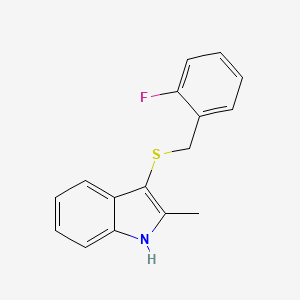

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNS/c1-11-16(13-7-3-5-9-15(13)18-11)19-10-12-6-2-4-8-14(12)17/h2-9,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAQUQVWVZQGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-fluorobenzyl)thio)-2-methyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylindole and 2-fluorobenzyl chloride.

Thioether Formation: The key step involves the formation of a thioether linkage between the indole and the fluorobenzyl group. This is achieved by reacting 2-methylindole with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((2-fluorobenzyl)thio)-2-methyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the indole ring using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: De-fluorinated or modified indole derivatives

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that indole derivatives, including 3-((2-fluorobenzyl)thio)-2-methyl-1H-indole, exhibit notable antimicrobial properties. For instance, a series of indole Schiff base derivatives were synthesized and tested against various fungal strains, showing promising inhibition rates. The presence of the thioether group in these compounds enhances their interaction with biological targets, potentially leading to effective antifungal agents .

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. Research has demonstrated that modifications in the indole structure can lead to compounds that inhibit cancer cell proliferation. The specific thioether modification in this compound may further enhance its efficacy against certain cancer types by influencing apoptosis pathways or disrupting cellular signaling mechanisms .

Organic Synthesis

Synthesis of Indole Derivatives

The compound serves as a versatile intermediate in the synthesis of various indole derivatives through sulfenylation reactions. For example, iodine-catalyzed methods have been developed for the regioselective synthesis of 3-arylthioindoles from 1H-indoles and thioethers, where this compound can act as a key precursor . This method demonstrates the compound's utility in creating diverse indole-based molecular frameworks.

Functionalization Strategies

The introduction of fluorine in organic compounds often enhances their biological activity and stability. The fluorobenzyl group in this compound can facilitate further functionalization reactions, making it a valuable building block for designing novel compounds with tailored properties for specific applications in drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of indole derivatives is crucial for optimizing their biological activities. The incorporation of different substituents, such as the fluorobenzyl group in this compound, allows researchers to explore how variations affect potency and selectivity against biological targets. For instance, studies have shown that halogen substitutions can significantly impact the inhibitory effects on nucleoside transporters, which are important targets in cancer therapy .

Material Science

Development of Functional Materials

Compounds like this compound have potential applications in material science due to their unique electronic properties. They can be utilized in the development of organic semiconductors or as components in organic light-emitting diodes (OLEDs). The thioether linkage may enhance charge transport properties, making these compounds suitable for electronic applications.

Mechanism of Action

The mechanism of action of 3-((2-fluorobenzyl)thio)-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of 3-((2-fluorobenzyl)thio)-2-methyl-1H-indole and related compounds:

Key Observations :

- Substituent Effects : The 2-fluorobenzylthio group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler phenylthio (e.g., 2-methyl-3-(phenylthio)-1H-indole) or benzoyl (e.g., 3-(4-fluorobenzoyl)-2-methyl-1H-indole) substituents. These differences may alter solubility and reactivity .

- Melting Points : Compounds with polar groups (e.g., benzoyl in ) exhibit higher melting points (190–260°C) compared to thioether-linked derivatives (e.g., 110–111°C in ), likely due to stronger intermolecular interactions.

Electronic and Steric Effects

- Fluorine Substituents: The 2-fluorobenzyl group may increase metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3-(phenylthio)-1H-indole) due to reduced electron density and enhanced lipophilicity .

- Methyl vs.

Biological Activity

3-((2-fluorobenzyl)thio)-2-methyl-1H-indole is a sulfur-containing heterocyclic compound belonging to the indole family. Its unique structure, featuring a 2-fluorobenzylthio substituent and a methyl group at the 3-position of the indole ring, suggests potential biological activities that warrant investigation. This compound is of particular interest in medicinal chemistry due to its possible therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 235.31 g/mol. The structural characteristics can be summarized as follows:

| Feature | Description |

|---|---|

| Indole Core | A bicyclic structure containing nitrogen |

| Substituents | 2-fluorobenzylthio and methyl groups |

| Functional Groups | Thioether and aromatic groups |

Antimicrobial Activity

Research indicates that indole derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various fungal pathogens. A study demonstrated that certain indole derivatives inhibited the growth of fungi such as Fusarium graminearum and Curvularia lunata, with inhibition rates exceeding 90% at specific concentrations .

Anticancer Properties

Indoles are also recognized for their anticancer activities. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, some indole derivatives were found to inhibit FLT3 kinase activity, crucial for certain leukemias, with IC50 values in the nanomolar range . The presence of electron-withdrawing groups, like fluorine in this compound, may enhance such activities.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors through its indole core and fluorobenzyl group. These interactions may modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(trifluoromethylthio)-1H-indole | Trifluoromethyl group | Potent antimicrobial properties |

| 5-fluoroindole | Fluoro substitution at the 5-position | Exhibits anticancer activity |

| 4-(methylthio)-1H-indole | Methylthio group at the 4-position | Displays neuroprotective effects |

| 3-(phenylthio)-1H-indole | Phenylthio group at the 3-position | Investigated for enzyme modulation |

The unique combination of substituents in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

While direct studies on the biological activity of this compound are scarce, several case studies on related compounds provide valuable insights:

- Antifungal Activity Study : In a study evaluating various indole derivatives against fungal pathogens, certain compounds demonstrated high inhibition rates (up to 100%) against Fusarium species when tested at concentrations around 500 µg/mL .

- Anticancer Activity Evaluation : A series of indole derivatives were tested for their ability to inhibit cancer cell lines, revealing that modifications at specific positions significantly impacted their efficacy against FLT3 .

Q & A

Basic: What are the standard synthetic routes for 3-((2-fluorobenzyl)thio)-2-methyl-1H-indole, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling a 2-fluorobenzyl thiol derivative with a 2-methylindole precursor. Key steps include:

- Thiol-Indole Coupling: Use of PEG-400/DMF as a solvent mixture with CuI catalysis for efficient S-alkylation (yields ~42%) .

- Purification: Column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization to achieve >95% purity.

- Optimization Parameters: Reaction time (12–24 hours), temperature (ambient to 80°C), and stoichiometric ratios (1:1.2 thiol/indole) to minimize by-products .

Advanced: How can crystallographic data resolve structural ambiguities in fluorinated indole derivatives like this compound?

Answer:

- Software Tools: SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and fluorine positions. For example, C–F bond distances (~1.35 Å) and torsion angles can validate stereochemistry .

- Data Interpretation: Use of ORTEP diagrams and difference Fourier maps to locate hydrogen atoms and confirm thioether linkage geometry .

- Challenges: Fluorine’s high electron density may cause artifacts; refine with restraints on anisotropic displacement parameters .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions addressed?

Answer:

- Primary Techniques:

- 1H/13C NMR: Confirm substitution patterns (e.g., indole C-3 thioether resonance at δ 120–125 ppm) and fluorine coupling (19F NMR: δ -110 to -120 ppm) .

- HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C16H13FNS: 282.0764) .

- Contradictions: Discrepancies in integration ratios (e.g., overlapping aromatic signals) are resolved via 2D NMR (COSY, HSQC) or deuteration studies .

Advanced: How do fluorinated substituents influence the compound’s bioactivity, and what assays are used to probe target interactions?

Answer:

- Fluorine Effects:

- Enhances metabolic stability (resistance to CYP450 oxidation) and lipophilicity (logP increase by ~0.5 units) .

- Modulates target binding (e.g., fluorine’s electronegativity strengthens hydrogen bonds with kinases or GPCRs) .

- Assay Design:

- Enzyme Inhibition: Fluorescence polarization assays to measure IC50 against tubulin or USP28 (reported IC50: 0.5–2 µM) .

- Cellular Uptake: Radiolabeled analogs (e.g., 18F-PET tracers) quantify biodistribution in cancer models .

Basic: What are the compound’s stability profiles under varying pH and storage conditions?

Answer:

- pH Stability: Stable in neutral buffers (pH 6–8) but degrades in acidic conditions (pH <4) via thioether cleavage.

- Storage: -20°C under argon; avoid light (UV sensitivity of indole core) .

- Degradation Products: LC-MS monitors sulfoxide formation (m/z +16) under oxidative stress .

Advanced: How can computational modeling guide the optimization of this compound derivatives?

Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses with tubulin (PDB: 1SA0) or USP28 (PDB: 5LQ3). Focus on fluorine’s role in hydrophobic pocket interactions .

- QSAR Models: Correlate substituent electronegativity (Hammett σ constants) with IC50 values to prioritize analogs .

- MD Simulations: Assess conformational flexibility of the thioether linker (RMSD <1.5 Å over 100 ns trajectories) .

Basic: What are the common by-products in its synthesis, and how are they mitigated?

Answer:

- By-Products:

- Diindole Adducts: Formed via over-alkylation; minimized by controlling stoichiometry (thiol:indole = 1:1) .

- Oxidized Thiols: Sulfoxide impurities removed via Na2SO3 washes .

- Analytical Monitoring: TLC (Rf = 0.4 in ethyl acetate/hexane) and HPLC (C18 column, 70% acetonitrile) .

Advanced: How does the compound’s photophysical behavior inform its use in fluorescence-based assays?

Answer:

- Fluorescence Quenching: The thioether group reduces quantum yield (Φ <0.1) but enables Förster resonance energy transfer (FRET) with acceptors like Cy5 .

- Applications:

- Protease Sensing: Conjugation to peptide substrates (e.g., DEVD for caspases) detects cleavage via emission shifts .

- Membrane Permeability: Two-photon microscopy tracks cellular uptake (λex = 750 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.